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Compound of Interest

Compound Name: 4-Chloro-4'-methylbenzophenone

Cat. No.: B188998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

organic compound 4-Chloro-4'-methylbenzophenone, also known as (4-chlorophenyl)(p-

tolyl)methanone. The information presented herein, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and

development activities where this compound is of interest.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 4-Chloro-4'-
methylbenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 4-Chloro-4'-methylbenzophenone
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.72-7.74 m 2H Aromatic Protons

7.69 (d, J = 8.0 Hz) d 2H Aromatic Protons

7.44-7.50 m 2H Aromatic Protons

7.29 (d, J = 7.6 Hz) d 2H Aromatic Protons

2.44 s 3H Methyl Protons (-CH₃)

Solvent: CDCl₃,

Frequency: 400

MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 4-Chloro-4'-methylbenzophenone

Chemical Shift (δ) ppm Assignment

195.3 Carbonyl Carbon (C=O)

143.6 Aromatic Carbon

138.6 Aromatic Carbon

136.2 Aromatic Carbon

134.5 Aromatic Carbon

131.2 Aromatic Carbon

130.2 Aromatic Carbon

129.1 Aromatic Carbon

128.5 Aromatic Carbon

21.7 Methyl Carbon (-CH₃)

Solvent: CDCl₃, Frequency: 100 MHz[1]
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Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for 4-Chloro-4'-methylbenzophenone

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium-Weak Aromatic C-H Stretch

~2920 Weak
Aliphatic C-H Stretch (from -

CH₃)

~1660 Strong C=O Stretch (Aryl Ketone)

~1600, ~1485 Medium-Strong Aromatic C=C Bending

~1280 Medium Aryl-C(=O) Stretch

~1090 Strong C-Cl Stretch

~840 Strong
p-disubstituted benzene C-H

bend

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 4-Chloro-4'-methylbenzophenone

m/z Interpretation

230/232
Molecular Ion Peak [M]⁺ and [M+2]⁺ due to ³⁵Cl

and ³⁷Cl isotopes

119
Fragment ion corresponding to [CH₃-C₆H₄-

C=O]⁺

111/113
Fragment ion corresponding to [Cl-C₆H₄]⁺ and

its isotope

91
Fragment ion corresponding to [C₇H₇]⁺

(tropylium ion)

77
Fragment ion corresponding to [C₆H₅]⁺ (phenyl

ion)
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Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solid sample of 4-Chloro-4'-methylbenzophenone (approximately 5-

20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a

deuterated solvent, typically chloroform-d (CDCl₃).[2][3] The solution is then filtered through

a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove

any particulate matter.[2][3]

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is

shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to

obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically

required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the frequency domain spectrum. The spectrum is then phase-corrected, baseline-

corrected, and referenced to the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is

ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate

mortar and pestle until a fine, homogeneous powder is obtained. This mixture is then

compressed under high pressure in a pellet press to form a thin, transparent KBr pellet.

Sample Preparation (Thin Film Method): A small amount of the solid is dissolved in a volatile

organic solvent (e.g., dichloromethane or acetone). A drop of this solution is placed on a salt

plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the

compound on the plate.[1]

Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of the FTIR

spectrometer. A background spectrum of the empty spectrometer (or a pure KBr pellet) is
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recorded. The sample spectrum is then recorded, and the background is automatically

subtracted to yield the infrared spectrum of the compound.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g.,

methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer,

often via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS) for separation from any impurities.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the ion

source, the sample molecules are bombarded with a high-energy electron beam, causing the

ejection of an electron and the formation of a molecular ion (M⁺).[4][5] This high energy can

also cause the molecular ion to fragment.

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a

mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their relative abundance is recorded,

generating a mass spectrum.

Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-Chloro-4'-methylbenzophenone.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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